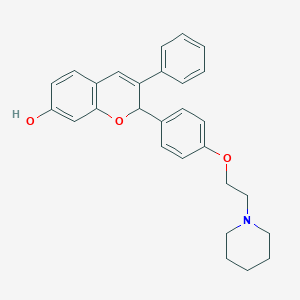
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, also known as AHAP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several neurotransmitter systems, as well as through its antioxidant and anti-inflammatory properties. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to interact with several proteins, including the dopamine transporter and the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been shown to exhibit a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to exhibit a variety of pharmacological activities, making it a useful tool for studying the mechanisms underlying several neurological disorders. However, like any experimental tool, 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has its limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran. One area of interest is the development of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further elucidation of the mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, which could provide insights into the underlying causes of several neurological disorders. Additionally, the development of new synthesis methods for 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran could lead to the discovery of novel derivatives with enhanced pharmacological activities.
Métodos De Síntesis
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran can be synthesized using a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2-(2-chloroethoxy)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperidine and subsequent hydrolysis.
Propiedades
Número CAS |
130064-33-4 |
|---|---|
Nombre del producto |
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran |
Fórmula molecular |
C22H25NO3 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3-phenyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-9-23-19-26(21-7-3-1-4-8-21)28(32-27(23)20-24)22-10-13-25(14-11-22)31-18-17-29-15-5-2-6-16-29/h1,3-4,7-14,19-20,28,30H,2,5-6,15-18H2 |
Clave InChI |
ALIOAJXMDURXTL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
Sinónimos |
2-(4-(2-piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran PEPHB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




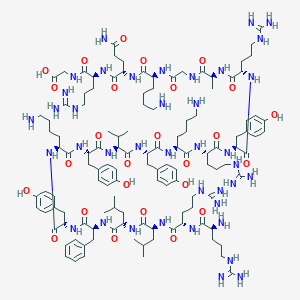
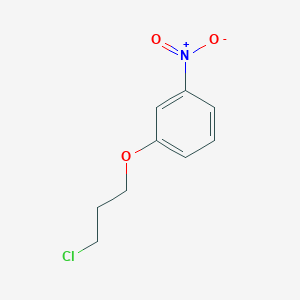
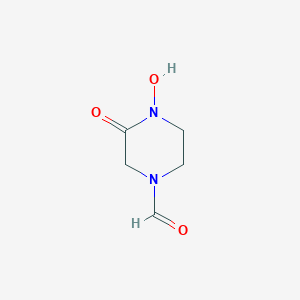
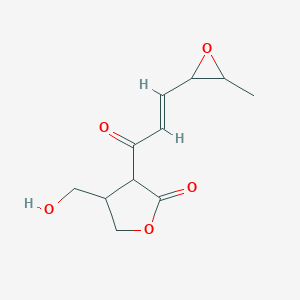
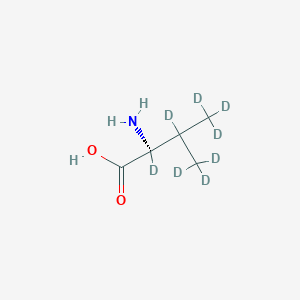

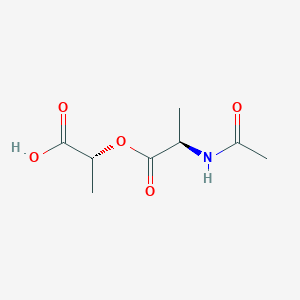
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
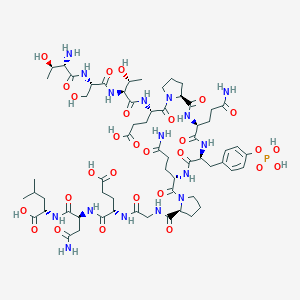
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
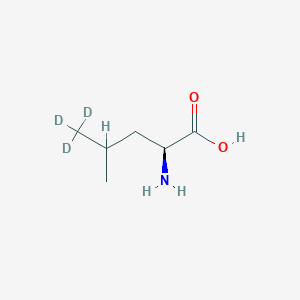
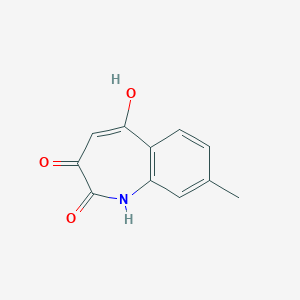
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)